alpha-Isopropyl-phenethyl alcohol, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Isopropyl-phenethyl alcohol, ®-, can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone, alpha-Isopropyl-phenylacetone, using a chiral reducing agent to ensure the desired stereochemistry. Another method involves the asymmetric hydrogenation of the corresponding prochiral ketone using a chiral catalyst .
Industrial Production Methods
Industrial production of alpha-Isopropyl-phenethyl alcohol, ®-, often involves the catalytic hydrogenation of the corresponding ketone in the presence of a chiral catalyst. This method is preferred due to its efficiency and ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Alpha-Isopropyl-phenethyl alcohol, ®-, undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Alpha-Isopropyl-phenylacetone.
Reduction: Alpha-Isopropyl-phenylethane.
Substitution: Alpha-Isopropyl-phenethyl chloride or bromide.
Scientific Research Applications
Alpha-Isopropyl-phenethyl alcohol, ®-, has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Medicine: It is used in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of alpha-Isopropyl-phenethyl alcohol, ®-, involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Alpha-Isopropyl-phenethyl alcohol, ®-, can be compared with other similar compounds, such as:
Phenethyl alcohol: A simpler alcohol with a similar structure but lacking the isopropyl group.
Isopropyl alcohol: A common alcohol used as a solvent and disinfectant, but with a different structure and properties.
Benzyl alcohol: Another aromatic alcohol with different chemical and physical properties.
Uniqueness
The uniqueness of alpha-Isopropyl-phenethyl alcohol, ®-, lies in its chiral nature and specific stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution processes .
Conclusion
Alpha-Isopropyl-phenethyl alcohol, ®-, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chiral properties and ability to undergo various chemical reactions make it an important compound for scientific research and industrial production.
Properties
CAS No. |
63674-19-1 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2R)-3-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
AFLKKLSCQQGOEK-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)O |
Origin of Product |
United States |
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